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molecular formula C8H7IN2O B8466105 5-iodo-3-methyl-1H-benzimidazol-2-one

5-iodo-3-methyl-1H-benzimidazol-2-one

Cat. No. B8466105
M. Wt: 274.06 g/mol
InChI Key: HXABHSXDLBIAQS-UHFFFAOYSA-N
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Patent
US08993779B2

Procedure details

A solution of N-(2-fluoro-4-iodophenyl)-N′-methylurea (6-2, 2.9 g, 9.86 mmol) in DMF (12 ml) were treated with Sodium Hydride (308 mg, 12.8 mmol, 1.3 eq). The reaction mixture was irradiated in a microwave at 200 deg C. for 10 min. The starting material was consumed, so it was partitioned between EtOAc (2×75 ml) and water (85 ml), and the combined organic layers were dried over Na2SO4 and concentrated. The residual crude maroon oil was purified via flash column chromatography (SiO2: 100% Hex to 50:50 Hex/EtOAc), which afforded the title compound, 6-iodo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (6-3), as a tan solid. 1H NMR (500 MHz, CDCl3) δ 9.64 (bs, 1H), 7.39 (d, 1H, J=6.6 Hz), 7.30 (s, 1H), 6.87 (d, 1H, J=8.1 Hz), 3.39 (s, 3H). LRMS m/z: Calc'd for C8H7IN2O (M+H) 275.1, found 274.9.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]([NH:12][CH3:13])=[O:11].[H-].[Na+]>CN(C=O)C>[I:8][C:6]1[CH:7]=[CH:2][C:3]2[NH:9][C:10](=[O:11])[N:12]([CH3:13])[C:4]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)NC(=O)NC
Name
Quantity
308 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was irradiated in a microwave at 200 deg C
CUSTOM
Type
CUSTOM
Details
The starting material was consumed, so it
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc (2×75 ml) and water (85 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual crude maroon oil was purified via flash column chromatography (SiO2: 100% Hex to 50:50 Hex/EtOAc), which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC=1C=CC2=C(N(C(N2)=O)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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